2-Amino-2,4,4-trimethylpentan-3-one hydrochloride
Overview
Description
Scientific Research Applications
Radiation Physics and Chemistry Applications
One study focused on the interactions of positron (a type of antimatter) with 2,2,4-trimethylpentane, a compound related to the chemical structure . The research aimed at understanding the total cross sections for positron scattering, which has implications for radiation physics and medical imaging technologies. This knowledge could help in improving the accuracy of radiation detection devices and assessing charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Chemical Synthesis and Crystallography
Another study described the synthesis of a compound through the reaction involving 2,4,4-trimethylpentan-2-amine and morpholine, highlighting the chemical's utility in forming structurally complex molecules for various applications, including material science and drug design (Jiang et al., 2007).
Fluorescent and Colorimetric pH Probes
Research into the development of a highly water-soluble fluorescent and colorimetric pH probe utilized a charged trimethyl amino group, suggesting applications in real-time pH sensing for intracellular imaging. This demonstrates the potential of trimethylated compounds in creating sensitive and selective probes for biological and chemical analyses (Diana et al., 2020).
Anticancer Drug Development
A study on amino acetate functionalized Schiff base organotin(IV) complexes for use as anticancer drugs illustrates the broader application of such compounds in medicinal chemistry and drug synthesis. The research involved structural characterization and in vitro cytotoxicity studies, which could relate to the structural manipulation and activity analysis of compounds like "2-Amino-2,4,4-trimethylpentan-3-one hydrochloride" (Basu Baul et al., 2009).
Environmental Biodegradation
Finally, the degradation of isooctane (2,2,4-trimethylpentane) by Mycobacterium austroafricanum highlights the environmental and biotechnological interest in understanding the metabolic pathways and biodegradation potential of hydrocarbons. This research is pertinent to environmental science, particularly in assessing the fate of hydrocarbon pollutants in the ecosystem (Solano-Serena et al., 2004).
Properties
IUPAC Name |
2-amino-2,4,4-trimethylpentan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2,3)6(10)8(4,5)9;/h9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMBHFOVNTBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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